methyl 1-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1H-indole-3-carboxylate
Overview
Description
Methyl 1-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C21H16N2O5 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.10592162 g/mol and the complexity rating of the compound is 654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Annulation and Migration Reactions
[4 + 3]-Annulation and Carboxamide Group Migration : Research has shown that 1-methylindole-3-carboxamides react with substituted propargyl alcohols to afford lactams through [4 + 3]-annulation. This reaction includes an unexpected migration of the carboxamide group to the indole-2-position. Meanwhile, indole-2-carboxylic acids/amides form seven-membered lactones/lactams (oxepinoindolones/azepinoindolones) upon similar treatment, showcasing a versatile approach to constructing complex indole frameworks (Karuppu Selvaraj, Shubham Debnath, & K. C. Kumara Swamy, 2019).
Synthesis and Anti-Cancer Activity
Methyl Indole-3-Carboxylate Derivatives as Antitumor Agents : A study synthesized new derivatives of methyl indole-3-carboxylate, demonstrating their potential as analogs to 3,3′-diindolylmethane, a potent antitumor agent. These compounds showed inhibitory effects on the growth of melanoma, renal, and breast cancer cell lines, highlighting their significance in medicinal chemistry and cancer research (M. Niemyjska, D. Maciejewska, I. Wolska, & Paweł Truszkowski, 2012).
Carboxylation and Carbamoylation
Carboxylation and Ethoxycarbonylation of Indoles : Various 1-substituted indoles have been carboxylated under CO2 pressure with the aid of Me2AlCl, yielding indole-3-carboxylic acids. This method extends to alkoxycarbonylation and carbamoylation, providing a versatile route for the functionalization of indoles and exploring their potential applications in synthetic and medicinal chemistry (K. Nemoto, Shinya Tanaka, Megumi Konno, Satoru Onozawa, Masafumi Chiba, Yuuki Tanaka, Y. Sasaki, Ryoji Okubo, & T. Hattori, 2016).
Acylation and Oxidative Cyclization
Direct Acylation and Oxidative Cyclization : 3-Methylindole undergoes direct acylation with acyl chlorides in the presence of AlCl3, leading to 3-(2-oxoalkyl)indoles. This method provides a straightforward approach for synthesizing indole derivatives without the need for protection-deprotection steps, facilitating the exploration of indole chemistry in organic synthesis (M. Pal, R. Dakarapu, & S. Padakanti, 2004).
Properties
IUPAC Name |
methyl 1-[3-(1,3-dioxoisoindol-2-yl)propanoyl]indole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-28-21(27)16-12-23(17-9-5-4-6-13(16)17)18(24)10-11-22-19(25)14-7-2-3-8-15(14)20(22)26/h2-9,12H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYCGLPBXYHQLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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